molecular formula C10H16 B14761400 2,6-Dimethyl-4-methylidenehepta-2,5-diene CAS No. 927-02-6

2,6-Dimethyl-4-methylidenehepta-2,5-diene

Cat. No.: B14761400
CAS No.: 927-02-6
M. Wt: 136.23 g/mol
InChI Key: GDZMPCFJAAVJHY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-methylidenehepta-2,5-diene is an organic compound with the molecular formula C9H14. It is a hydrocarbon that belongs to the class of dienes, characterized by the presence of two double bonds. This compound is known for its unique structure, which includes a methylidene group attached to a hepta-2,5-diene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-4-methylidenehepta-2,5-diene can be synthesized through various methods. One common approach involves the self-condensation of acetone, which produces phorone (2,6-Dimethyl-2,5-heptadien-4-one). This intermediate can then be further processed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-methylidenehepta-2,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-methylidenehepta-2,5-diene involves its interaction with molecular targets and pathways. For instance, in biochemical reactions, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-methylidenehepta-2,5-diene is unique due to its specific arrangement of double bonds and the presence of a methylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

927-02-6

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,6-dimethyl-4-methylidenehepta-2,5-diene

InChI

InChI=1S/C10H16/c1-8(2)6-10(5)7-9(3)4/h6-7H,5H2,1-4H3

InChI Key

GDZMPCFJAAVJHY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=C)C=C(C)C)C

Origin of Product

United States

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